6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b][1,4]oxathiine 4,4-dioxide
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Overview
Description
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione is a complex organic compound that features a boron-containing dioxaborolane group and a benzoxathiine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione typically involves the formation of the dioxaborolane group followed by its attachment to the benzoxathiine ring. One common method involves the use of pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) as a starting material. The reaction conditions often include the presence of a palladium catalyst and a suitable solvent such as tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds, while oxidation reactions produce boronic acids.
Scientific Research Applications
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione has a wide range of applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Its derivatives are explored for potential therapeutic applications, including as enzyme inhibitors and anticancer agents.
Mechanism of Action
The mechanism of action of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione involves its interaction with specific molecular targets and pathways. The dioxaborolane group can form reversible covalent bonds with nucleophilic sites in biological molecules, such as enzymes and proteins. This interaction can modulate the activity of these molecules, leading to various biological effects. Additionally, the compound’s ability to participate in cross-coupling reactions allows it to be incorporated into larger molecular structures, enhancing its functionality .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar cross-coupling reactions.
Bis(pinacolato)diboron: Another boron reagent commonly used in organic synthesis.
Phenylboronic acid pinacol ester: A boronic ester used in Suzuki-Miyaura cross-coupling reactions.
Uniqueness
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione stands out due to its unique combination of a dioxaborolane group and a benzoxathiine ring. This structural feature imparts distinct reactivity and functional properties, making it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of advanced materials .
Properties
Molecular Formula |
C14H19BO5S |
---|---|
Molecular Weight |
310.2 g/mol |
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4λ6-benzoxathiine 4,4-dioxide |
InChI |
InChI=1S/C14H19BO5S/c1-13(2)14(3,4)20-15(19-13)10-5-6-11-12(9-10)21(16,17)8-7-18-11/h5-6,9H,7-8H2,1-4H3 |
InChI Key |
ZURDNZCZCISDOW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OCCS3(=O)=O |
Origin of Product |
United States |
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